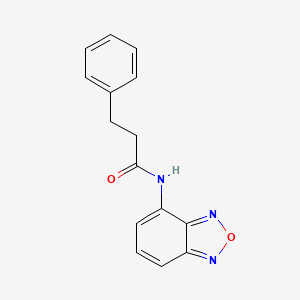![molecular formula C22H24N4OS2 B4321718 2-({[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3-AMINO-4(3H)-QUINAZOLINONE](/img/structure/B4321718.png)
2-({[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3-AMINO-4(3H)-QUINAZOLINONE
描述
2-({[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3-AMINO-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core, a thiazole ring, and an adamantyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3-AMINO-4(3H)-QUINAZOLINONE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-({[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3-AMINO-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the quinazolinone core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the adamantyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-({[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3-AMINO-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-({[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3-AMINO-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The thiazole ring and adamantyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
相似化合物的比较
Similar Compounds
Adamantane derivatives: Compounds like 1-adamantylamine and 1-adamantylthiol share the adamantyl group but differ in their overall structure and properties.
Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring but lack the quinazolinone core and adamantyl group.
Uniqueness
2-({[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3-AMINO-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core, thiazole ring, and adamantyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
属性
IUPAC Name |
2-[[2-(1-adamantyl)-1,3-thiazol-4-yl]methylsulfanyl]-3-aminoquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS2/c23-26-19(27)17-3-1-2-4-18(17)25-21(26)29-12-16-11-28-20(24-16)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,11,13-15H,5-10,12,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRNRTUMXAKJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NC6=CC=CC=C6C(=O)N5N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-1-(4-fluorophenyl)-2',5-dioxo-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B4321639.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4321652.png)
![2-[(1-adamantylmethyl)(4-methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B4321658.png)
![N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B4321666.png)
![N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B4321673.png)
![N-(4-ETHOXY-3-METHOXYBENZYL)-N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE](/img/structure/B4321680.png)
![2-AMINO-4-(4-CHLOROPHENYL)-8-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-4H,5H-THIOPYRANO[4,3-B]PYRAN-3(7H)-CARBONITRILE](/img/structure/B4321690.png)
![1-allyl-2'-(4-methoxyphenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4321710.png)

![3-[(PHENYLSULFONYL)METHYL]-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4321721.png)
![3-[(BENZENESULFONYL)METHYL]-N-[3-(DIETHYLAMINO)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4321727.png)
![N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4321748.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4321753.png)
![N-[(2-FLUOROPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE](/img/structure/B4321773.png)
